(5E)-3-[(3,5-dimethylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5E)-3-[(3,5-dimethylphenyl)methyl]-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO2S/c1-12-6-13(2)8-15(7-12)11-24-18(25)17(27-19(24)26)10-14-4-3-5-16(9-14)20(21,22)23/h3-10H,11H2,1-2H3/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXFPOOKTYHYOI-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2C(=O)C(=CC3=CC(=CC=C3)C(F)(F)F)SC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)CN2C(=O)/C(=C\C3=CC(=CC=C3)C(F)(F)F)/SC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-3-[(3,5-dimethylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione known for its diverse biological activities. This article focuses on its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Synthesis and Characterization
Thiazolidine-2,4-dione derivatives are typically synthesized through multi-step reactions involving various reagents and conditions. The synthesis of the specific compound often follows a similar protocol to other thiazolidine derivatives, which includes:
- Formation of the thiazolidine ring : This involves the reaction between appropriate aldehydes and thioketones.
- Substitution reactions : The introduction of substituents such as trifluoromethyl and dimethylphenyl groups to enhance biological activity.
- Characterization techniques : Compounds are characterized using methods like NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm their structures.
Antidiabetic Activity
Research indicates that thiazolidine-2,4-dione derivatives exhibit significant antidiabetic properties. For instance:
- Alpha-Amylase Inhibition : The compound has been shown to inhibit alpha-amylase, an enzyme involved in carbohydrate digestion, thus lowering blood glucose levels .
- PPAR-γ Activation : These compounds often act as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity .
Anticancer Properties
Recent studies have also explored the anticancer potential of thiazolidine-2,4-dione derivatives:
- VEGFR-2 Inhibition : Novel derivatives have been designed to target VEGFR-2, showing promise in inhibiting tumor growth in various cancer cell lines such as HT-29 (colon cancer), A-549 (lung cancer), and HCT-116 (colon cancer) .
- Mechanism of Action : Some compounds induce apoptosis in cancer cells by blocking topoisomerase I and II activities .
Antioxidant and Anti-inflammatory Activities
The compound has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress markers. Additionally, it exhibits anti-inflammatory effects by lowering levels of pro-inflammatory cytokines such as TNF-α and IL-β .
Case Studies
Several studies have evaluated the biological activity of thiazolidine derivatives:
- Study on Antidiabetic Effects : A series of thiazolidine derivatives were synthesized and tested for their ability to lower blood glucose levels in diabetic models. The results showed that specific compounds significantly reduced glucose levels compared to control groups .
- Anticancer Evaluation : In vitro studies demonstrated that certain thiazolidine derivatives inhibited the proliferation of cancer cells and induced apoptosis through various pathways, including mitochondrial dysfunction .
Data Tables
Scientific Research Applications
Antidiabetic Properties
Thiazolidinediones are primarily known for their role in the management of diabetes mellitus. They act as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism. Research indicates that compounds similar to (5E)-3-[(3,5-dimethylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione exhibit significant potential in reducing insulin resistance and improving glycemic control in diabetic models .
Inhibition of Aldose Reductase
Recent studies have focused on the development of thiazolidine-2,4-dione derivatives for the inhibition of aldose reductase, an enzyme implicated in diabetic complications. The synthesized hybrids have shown promising results in inhibiting aldose reductase activity, suggesting their utility in preventing or treating diabetic complications .
Anticancer Activity
Thiazolidinediones have been investigated for their anticancer properties. Compounds related to this compound have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. This suggests a potential role in cancer therapy .
Fungicidal Activity
The compound has been explored for its fungicidal properties. Research has indicated that thiazolidinediones can be effective against various fungal pathogens affecting crops. The mechanisms involve disrupting fungal cell wall integrity and inhibiting key metabolic pathways within the fungi .
Plant Growth Regulation
Thiazolidinediones have also been studied for their effects on plant growth and development. Certain derivatives have shown the ability to enhance growth parameters and stress resistance in plants, making them potential candidates for use as plant growth regulators .
Case Studies
Chemical Reactions Analysis
Knoevenagel Condensation and Reversible Aldol-Type Reactions
The benzylidene group at position 5 is synthesized via a Knoevenagel condensation between the thiazolidine-2,4-dione core and 3-(trifluoromethyl)benzaldehyde under basic conditions (e.g., piperidine or ammonium acetate in acetic acid) . This reaction is reversible under acidic hydrolysis, regenerating the aldehyde and thiazolidinedione precursor .
Key conditions for forward reaction :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Piperidine | Ethanol | Reflux | 65–78 |
| NH₄OAc | AcOH | 80°C | 72 |
Nucleophilic Additions at the α,β-Unsaturated System
The conjugated double bond in the benzylidene group undergoes Michael additions with nucleophiles such as:
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Amines : Primary amines (e.g., methylamine) add to the β-carbon, forming stable adducts.
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Thiols : Mercaptoacetic acid reacts regioselectively at the α-position, confirmed by NMR shifts .
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Grignard reagents : Organomagnesium compounds add to the carbonyl group, though steric hindrance from the 3,5-dimethylphenyl group reduces reactivity .
Example reaction with methylamine :
Electrophilic Aromatic Substitution (EAS)
The 3,5-dimethylphenyl substituent directs electrophiles to the para positions, though steric hindrance limits reactivity:
| Electrophile | Reaction Site | Product | Conditions |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to CH₃ | Nitro derivative | 0–5°C, 2 hr |
| Br₂/FeBr₃ | Para to CH₃ | Brominated analog | RT, 1 hr |
The trifluoromethyl group on the benzylidene moiety is meta-directing but deactivates the ring, suppressing further EAS .
Cycloaddition Reactions
The α,β-unsaturated ketone participates in [4+2] Diels-Alder reactions with electron-rich dienophiles (e.g., furan or cyclopentadiene), forming bicyclic derivatives .
Representative cycloaddition :
Hydrolysis and Ring-Opening Reactions
The thiazolidine-2,4-dione ring undergoes hydrolysis under strong acidic or basic conditions:
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Acidic hydrolysis (6M HCl, reflux): Yields 3-[(3,5-dimethylphenyl)methyl]thiourea and 3-(trifluoromethyl)cinnamic acid .
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Basic hydrolysis (NaOH, ethanol): Produces a dicarboxylate intermediate, which decarboxylates to form a thiazole derivative .
Radical Reactions
The trifluoromethyl group stabilizes adjacent radicals, enabling:
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Photochemical bromination : Selectively adds bromine at the benzylidene carbon under UV light .
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Thiol-ene coupling : Reacts with thiols via radical-initiated mechanisms to form sulfides .
Reduction of the Benzylidene Double Bond
Catalytic hydrogenation (H₂/Pd-C) reduces the exocyclic double bond, yielding a saturated analog with altered bioactivity :
Interaction with Biological Targets
While not a classical chemical reaction, the compound inhibits cyclooxygenase-II (COX-II) via covalent modification of the active site cysteine residue, confirmed by docking studies .
Key Reactivity Trends:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural analogues differ primarily in substituent groups on the benzyl or benzylidene moieties. Key examples include:

Key Observations :
Physical and Chemical Properties
Q & A
Basic Synthesis: What is the standard synthetic route for preparing (5E)-3-[(3,5-dimethylphenyl)methyl]-1,3-thiazolidine-2,4-dione derivatives?
Methodological Answer:
The core thiazolidine-2,4-dione scaffold is typically synthesized via a Knoevenagel condensation between 1,3-thiazolidine-2,4-dione and aromatic aldehydes. For example:
Reagents : React 1,3-thiazolidine-2,4-dione with substituted benzaldehydes (e.g., 3-(trifluoromethyl)benzaldehyde) in a polar aprotic solvent (e.g., DMF or acetic acid).
Catalysis : Use sodium acetate as a base to deprotonate the active methylene group of the thiazolidinedione, facilitating nucleophilic attack on the aldehyde .
Reaction Conditions : Reflux for 2–6 hours under inert atmosphere.
Workup : Filter and recrystallize the product from a DMF/ethanol or acetic acid mixture to obtain the pure (5E)-isomer .
Advanced Synthesis: How can reaction conditions be optimized to improve yield and selectivity for the (5E)-isomer?
Methodological Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Use statistical methods to test variables (e.g., solvent ratio, temperature, catalyst loading). For instance, a central composite design (CCD) can identify optimal reflux time and sodium acetate concentration .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions by maintaining precise temperature and mixing conditions .
- Heuristic Algorithms : Bayesian optimization models predict high-yield conditions by iteratively narrowing parameter spaces (e.g., solvent polarity, aldehyde stoichiometry) .
Basic Characterization: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., methyl groups on the 3,5-dimethylphenyl ring and trifluoromethylphenyl moiety).
- NOESY : Confirm the (5E)-configuration by spatial proximity between the exocyclic methylidene proton and adjacent substituents.
- FT-IR : Identify characteristic C=O stretches (~1750 cm⁻¹ for thiazolidinedione) and C-F stretches (~1100 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₀H₁₅F₃N₂O₂S) .
Advanced Characterization: How can contradictions in spectral data (e.g., unexpected NOESY correlations) be resolved?
Methodological Answer:
- Dynamic NMR (DNMR) : Detect conformational exchange in solution that may cause anomalous NOESY signals.
- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure, confirming stereochemistry and bond angles .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) to identify discrepancies caused by solvent effects .
Basic Bioactivity: What assays are suitable for evaluating the antioxidant potential of this compound?
Methodological Answer:
- DPPH Radical Scavenging Assay :
- Prepare a 0.1 mM DPPH solution in methanol.
- Incubate the compound (10–100 µM) with DPPH for 30 min in the dark.
- Measure absorbance at 517 nm; calculate IC₅₀ values.
- FRAP Assay : Quantify reducing power via Fe³⁺-TPTZ complex formation at 593 nm .
Advanced Bioactivity: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced activity?
Methodological Answer:
- Substituent Variation : Replace the 3,5-dimethylphenyl group with electron-withdrawing groups (e.g., nitro) to modulate electronic effects on the thiazolidinedione core.
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., carbonyl groups) and hydrophobic regions.
- In Silico Screening : Dock derivatives into target proteins (e.g., PPAR-γ) using AutoDock Vina to predict binding affinities .
Data Contradiction: How should researchers address inconsistencies in reported synthetic yields (e.g., 50% vs. 70%) for similar compounds?
Methodological Answer:
- Reproducibility Checks : Verify purity of starting materials (e.g., aldehyde stability), solvent dryness, and inert reaction conditions.
- Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., Z-isomer or dimerization products) that reduce yield.
- Meta-Analysis : Compare reaction parameters (e.g., solvent choice, reflux time) across studies to identify critical variables .
Safety and Handling: What precautions are necessary when handling this compound in the lab?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

